

# Spectroscopic Analysis and Confirmation of 4-(Methoxymethyl)thiazole Structure: A Comparative Guide

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## Compound of Interest

Compound Name: 4-(Methoxymethyl)thiazole

Cat. No.: B15251082

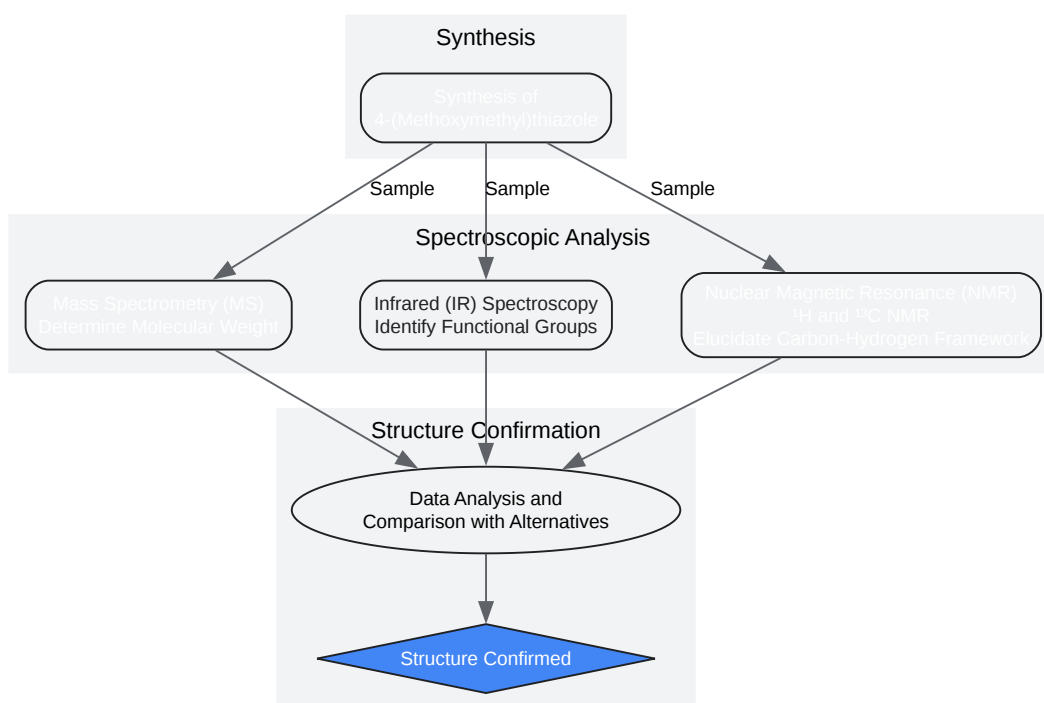
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This guide provides a comparative analysis of the spectroscopic data for **4-(Methoxymethyl)thiazole** against the well-characterized and structurally similar 4-methylthiazole. Due to the limited availability of direct experimental data for **4-(Methoxymethyl)thiazole**, this document presents predicted spectroscopic values based on established principles and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals requiring confirmation of the molecular structure of **4-(Methoxymethyl)thiazole**.

## Workflow for Spectroscopic Structure Elucidation

The logical workflow for confirming the structure of a synthesized compound like **4-(Methoxymethyl)thiazole** involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information about the molecular structure.

Workflow for Spectroscopic Confirmation of 4-(Methoxymethyl)thiazole



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Caption: Workflow for the spectroscopic confirmation of **4-(Methoxymethyl)thiazole**.

## Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for **4-(Methoxymethyl)thiazole** and 4-methylthiazole.

### $^1\text{H}$ NMR Spectroscopy Data

Solvent: CDCl<sub>3</sub> Frequency: 300 MHz

Compound	Proton	Predicted/Experimental Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4-(Methoxymethyl)thiazole	H-2	~8.7	Doublet	~2.0
	H-5	~7.1	Doublet	~2.0
	-CH <sub>2</sub> -	~4.6	Singlet	-
	-OCH <sub>3</sub>	~3.4	Singlet	-
4-Methylthiazole[1] [2]	H-2	8.64	Doublet	1.86
	H-5	6.87	Doublet of Quartets	1.00
	-CH <sub>3</sub>	2.47	Doublet	1.00

## <sup>13</sup>C NMR Spectroscopy Data

Solvent: CDCl<sub>3</sub> Frequency: 75 MHz

Compound	Carbon	Predicted/Experimental Chemical Shift ( $\delta$ , ppm)
4-(Methoxymethyl)thiazole	C-2	~152
C-4	~150	
C-5	~115	
-CH <sub>2</sub> -	~65	
-OCH <sub>3</sub>	~58	
4-Methylthiazole[1]	C-2	152.1
C-4	153.5	
C-5	113.1	
-CH <sub>3</sub>	16.8	

## Infrared (IR) Spectroscopy Data

Compound	Functional Group	Predicted/Experimental Wavenumber (cm <sup>-1</sup> )	Intensity
4-(Methoxymethyl)thiazole	C-H (aromatic)	~3100	Medium
	C-H (aliphatic)	~2950-2850	
	C=N	~1600	
	C=C	~1500	
	C-O-C	~1100	
4-Methylthiazole	C-H (aromatic)	~3100	Medium
	C-H (aliphatic)	~2950-2900	
	C=N	~1619	
	C=C	~1500	

## Mass Spectrometry Data

Compound	Ionization Mode	Predicted/Experimental m/z	Interpretation
4-(Methoxymethyl)thiazole	EI	129.04	[M] <sup>+</sup>
		98.03	
		84.02	
4-Methylthiazole[3]	EI	99.15	[M] <sup>+</sup>
		72.0	
		58.0	

## Experimental Protocols

The following are standard protocols for the spectroscopic techniques cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 300 MHz NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Acquisition:** The spectrum is acquired with a pulse angle of  $30^\circ$ , a relaxation delay of 1 second, and 16 scans.
- **$^{13}\text{C}$  NMR Acquisition:** The spectrum is acquired with a pulse angle of  $45^\circ$ , a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically  $>1024$ ).

### Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** A thin film of the liquid sample is prepared between two sodium chloride ( $\text{NaCl}$ ) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.
- **Acquisition:** The spectrum is recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

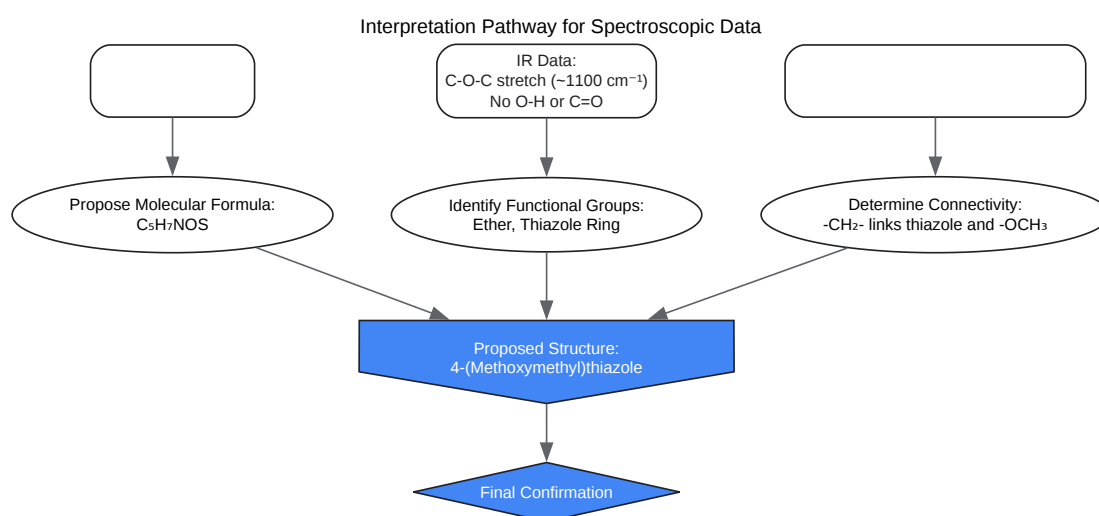
### Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source.
- **Sample Introduction:** The sample is introduced via a direct insertion probe or a gas chromatograph.
- **Ionization:** The sample is ionized using a standard electron energy of 70 eV.

- Analysis: The mass-to-charge ratio ( $m/z$ ) of the resulting fragments is analyzed by a mass analyzer (e.g., quadrupole).

## Signaling Pathway of Spectroscopic Data Interpretation

The interpretation of spectroscopic data follows a logical pathway, where each piece of information contributes to the final structural assignment.



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Caption: Logical flow from raw spectroscopic data to final structure confirmation.

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## References

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